

A Comparative Guide to the Subcellular Localization of Vps35 Isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *vps35 protein*

Cat. No.: *B1177675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Vacuolar protein sorting 35 (Vps35) is a critical component of intracellular trafficking machinery, primarily known for its role as a core subunit of the Retromer complex. Emerging research has identified a key homolog, Vps35L, which forms the analogous core of the more recently discovered Retriever complex. Understanding the distinct subcellular distributions of these proteins is fundamental to elucidating their specific functions and their implications in health and disease, including neurodegenerative disorders like Parkinson's and Alzheimer's disease. This guide provides an objective comparison of the subcellular localization of Vps35 and Vps35L, supported by experimental data and detailed methodologies.

Vps35 and Vps35L: Core Components of Distinct Trafficking Complexes

Vps35 is the central scaffold of the Retromer's cargo-selective complex (CSC), which also includes Vps26 and Vps29. This complex is essential for the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the plasma membrane.^{[1][2]} Vps35L, also known as C16orf62, is structurally similar to Vps35 and serves as the core of the Retriever complex, alongside Vps26C and Vps29.^{[3][4]} While both complexes share the Vps29 subunit and exhibit a similar trimeric architecture, they operate in distinct, retromer-independent recycling pathways, primarily directing cargo from endosomes to the plasma membrane.^{[3][4][5]}

Comparative Subcellular Localization

Experimental evidence from immunofluorescence microscopy and subcellular fractionation has established that both Vps35 and Vps35L are predominantly localized to endosomes. However, they occupy distinct subdomains and are involved in different trafficking routes, reflecting their association with either the Retromer or Retriever complexes, respectively.

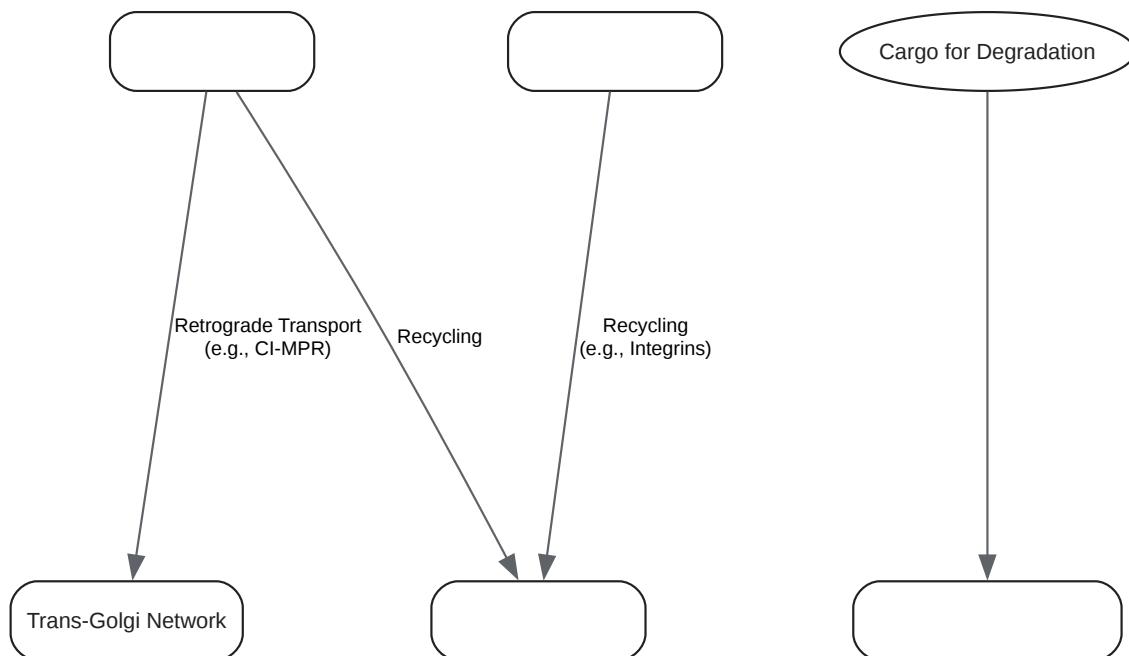
Vps35 Localization: Vps35 is dynamically associated with various compartments of the endo-lysosomal system.

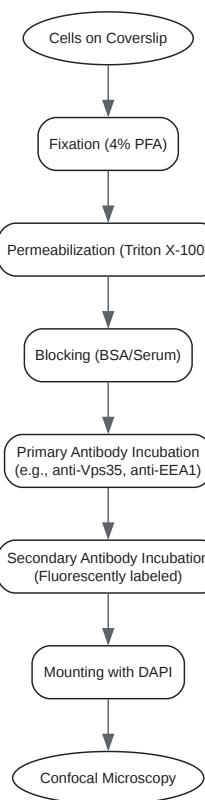
- Early Endosomes: Vps35 extensively co-localizes with early endosome markers such as EEA1 and Rab5.[\[6\]](#)
- Late Endosomes: A significant pool of Vps35 is also found on late endosomes, co-localizing with Rab7.
- Trans-Golgi Network (TGN): As expected from its role in retrograde trafficking, Vps35 is also present at the TGN.[\[7\]](#)
- Lysosomes: Vps35 shows some co-localization with lysosomal markers like LAMP1 and LAMP2, suggesting a role in the delivery of specific cargo to lysosomes or its own turnover.[\[7\]](#)

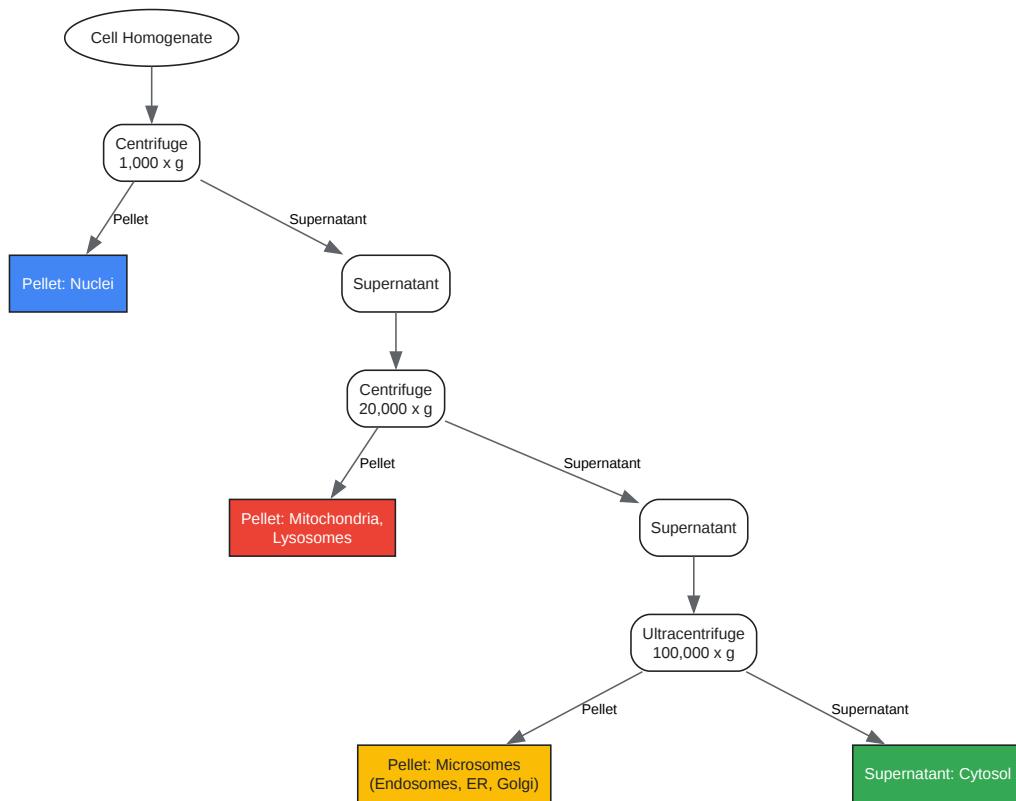
Vps35L Localization: Vps35L, as part of the Retriever complex, is also primarily localized to endosomes.

- Endosomes: Vps35L co-localizes with endosomal markers and is often found in the same endosomal retrieval subdomains as Vps35.[\[3\]](#) However, its function is distinct, focusing on recycling to the plasma membrane.
- Recycling Endosomes: Vps35L shows co-localization with Rab11, a marker for recycling endosomes.[\[8\]](#)
- Plasma Membrane: The Retriever complex, and by extension Vps35L, is involved in recycling proteins back to the plasma membrane.[\[3\]](#)[\[5\]](#)

While both proteins are found on endosomes, their association with different cargo adaptors and downstream effectors likely dictates their precise localization within endosomal microdomains. Proximity proteomics studies have started to map the distinct protein interaction networks of Vps35 and Vps35L, further supporting their residence in different functional microenvironments on the endosomal surface.


Quantitative Data Summary


The following table summarizes the observed subcellular localizations of Vps35 and Vps35L based on co-localization studies with organelle-specific markers. It is important to note that direct quantitative comparisons in the same study are limited in the current literature.


Organelle	Marker Protein(s)	Vps35 Localization	Vps35L Localization
Early Endosomes	EEA1, Rab5	High co-localization[6]	Co-localization observed[8]
Late Endosomes	Rab7	Co-localization observed	Co-localization observed[8]
Recycling Endosomes	Rab11	-	High co-localization[8]
Trans-Golgi Network	GOLGA4, GM130	Co-localization observed[7]	-
Lysosomes	LAMP1, LAMP2	Partial co-localization[7]	-
Plasma Membrane	-	Indirectly involved in recycling to PM	Primary trafficking destination[3][5]

Signaling Pathways and Functional Implications

The differential localization of Vps35 and Vps35L underpins their roles in distinct cellular signaling pathways by regulating the surface levels of specific receptors and transporters.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VPS35, the core component of the retromer complex, and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of VPS35 in the Pathobiology of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The retromer and retriever systems are conserved and differentially expanded in parabasalids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retriever, a multiprotein complex for retromer-independent endosomal cargo recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diversity of retromer-mediated vesicular trafficking pathways in plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. VPS35 in Dopamine Neurons Is Required for Endosome-to-Golgi Retrieval of Lamp2a, a Receptor of Chaperone-Mediated Autophagy That Is Critical for α -Synuclein Degradation and Prevention of Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- To cite this document: BenchChem. [A Comparative Guide to the Subcellular Localization of Vps35 Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177675#comparing-the-subcellular-localization-of-vps35-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com